N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a novel compound with the potential for various biological applications. This compound, with the CAS number 1374532-94-1, has garnered attention due to its structural features that combine indole and quinoxaline moieties, which are known for their diverse pharmacological properties.
The compound is classified under nitrogen-containing heterocycles, specifically those that include indole and quinoxaline derivatives. These classes of compounds are recognized for their extensive biological activities, including antimicrobial, antiviral, and anticancer properties. The molecular formula of N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is C19H16N4O2, with a molecular weight of 332.4 g/mol .
The synthesis of N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves a multi-step process utilizing various reagents and conditions:
The molecular structure of N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide reveals several key features:
The crystal structure analysis indicates that hydrogen bonds (N—H⋯O and C—H⋯O) form chains extending along the b-axis direction in the crystal lattice .
The compound can undergo various chemical reactions typical for amides and heterocycles:
The mechanism of action for N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide likely involves:
The physical properties of N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide include:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2 |
| Molecular Weight | 332.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Chemical properties include its stability under standard laboratory conditions and potential reactivity with electrophiles due to the presence of nitrogen atoms in its structure .
N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has several potential applications:
The strategic fusion of indole and quinoxaline scaffolds creates a pharmacologically synergistic architecture. Indole’s electron-rich π-system enables interactions with hydrophobic enzyme pockets and biological receptors through van der Waals forces and π-π stacking. Its hydrogen-bond-donating capability (N-H) further facilitates binding to polar residues in target proteins [5] [10]. Quinoxaline, as an electron-deficient diazine, complements this by exhibiting strong dipole moments and hydrogen-bond-accepting properties at its carbonyl and ring nitrogen atoms. This bifunctional character allows the hybrid to engage diverse biomolecular targets [3] .
Notably, 3-methyl-2-oxoquinoxalin-1(2H)-yl contributes specific steric and electronic advantages: the lactam carbonyl acts as a hydrogen-bond acceptor, while the methyl group at C3 enhances lipophilicity, promoting membrane penetration. Computational analyses reveal that the indole-quinoxaline pairing in this compound adopts a near-planar conformation, optimizing surface contact with planar binding sites such as kinase ATP pockets or DNA grooves . This geometric alignment is critical for high-affinity binding, as demonstrated in docking studies against kinases like VEGFR and PDGFR, where simultaneous engagement of both heterocycles improves inhibitory potency compared to single-ring analogs [10].
Table 2: Comparative Bioactivity of Hybrid vs. Isolated Scaffolds
| Compound Class | Representative Target Affinity | Cellular Effect | Limitations |
|---|---|---|---|
| Indole Derivatives | Tubulin polymerization (IC₅₀: 1–10 µM) | Mitotic arrest in carcinoma cells | Moderate kinase selectivity |
| Quinoxaline Derivatives | Topoisomerase II (IC₅₀: 0.5–5 µM) | DNA damage; Apoptosis induction | Off-target toxicity in normal cells |
| Indole-Quinoxaline Hybrid | Kinases (IC₅₀: 0.1–2 µM); DNA binding | Dual pathway inhibition; Synergistic cytotoxicity | Under investigation in preclinical models |
The compound’s pharmacophore comprises three interdependent elements essential for its biological activity:
The acetamide linker (-CH₂C(=O)NH-) is not merely a passive connector. Its methylene group provides torsional flexibility, allowing the heterocycles to adopt optimal orientations within asymmetric binding sites. The amide carbonyl participates in water-mediated hydrogen bonds, while the NH group can donate to adjacent residues, as observed in crystallographic studies of related hybrids bound to β-tubulin [10].
Structure-activity relationship (SAR) analyses reveal stringent requirements for bioactivity:
Table 3: Pharmacophoric Map and Target Interactions
| Pharmacophore Element | 3D Spatial Position | Target Interaction Type | Biological Consequence |
|---|---|---|---|
| Indole N-H (Donor) | Pyrrole ring; Depth: 6.2 Å | H-bond to kinase hinge region (Glu, Asp) | ATP-competitive kinase inhibition |
| Quinoxaline C=O (Acceptor) | Positioned orthogonal to indole | H-bond to Ser/Thr hydroxyls or backbone | Stabilization of inactive enzyme conformation |
| Aromatic π-Systems | Coplanar arrangement | π-Stacking with Phe/Tyr/His residues | Enhanced binding affinity and selectivity |
| 3-Methyl Group | Protrudes from quinoxaline plane | Hydrophobic filling of accessory pocket | Increased cellular potency (EC₅₀ shift) |
Within contemporary oncology, N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide occupies a strategic niche due to its dual mechanisms of action. Biochemical assays confirm its capacity to inhibit receptor tyrosine kinases (e.g., VEGFR2, IC₅₀ = 0.8 µM; PDGFRβ, IC₅₀ = 1.2 µM), disrupting angiogenic signaling and tumor neovascularization [9]. Simultaneously, the planar quinoxaline system intercalates into DNA, inducing strand breaks and G₂/M cell cycle arrest in breast (MCF-7) and colon (HCT-116) carcinoma lines at concentrations ≤5 µM [10]. This dual targeting circumvents monotherapy resistance by attacking multiple oncogenic pathways.
Compared to established agents, the hybrid demonstrates distinct advantages:
Emerging structure-based optimization focuses on enhancing tumor selectivity. Strategies include:
Table 4: Mechanistic Comparison with Existing Oncotherapeutics
| Therapeutic Agent | Primary Mechanism(s) | Key Limitations | Advantages of Target Compound |
|---|---|---|---|
| Sunitinib (Indole derivative) | Multi-targeted tyrosine kinase inhibition | Resistance via kinase mutations; Hand-foot syndrome | Dual kinase/DNA targeting; Lower kinase mutation susceptibility |
| Doxorubicin (Anthracycline) | DNA intercalation; Topoisomerase II poisoning | Cardiotoxicity; Myelosuppression | No quinone moiety (reduced cardiotoxicity risk); Kinase anti-angiogenic activity |
| 5-Fluorouracil (Antimetabolite) | Thymidylate synthase inhibition | Narrow therapeutic index; Gastrointestinal toxicity | Targeted delivery via EPR effect; Broader pathway engagement |
| N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide | Kinase inhibition + DNA intercalation | Preclinical efficacy data pending human validation | Multimodal mechanism; Structural adaptability for tumor-selective activation |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8